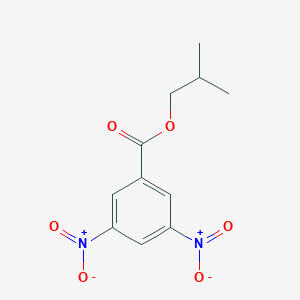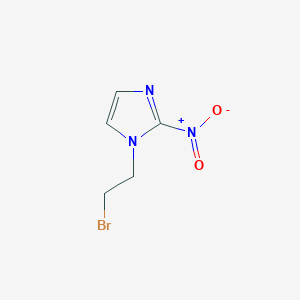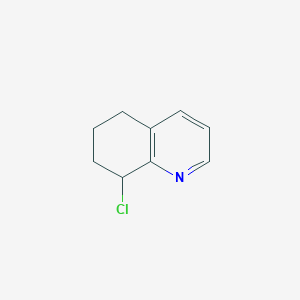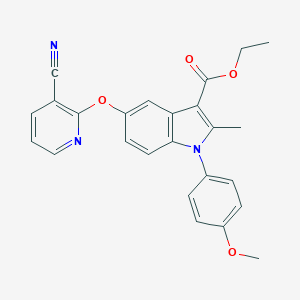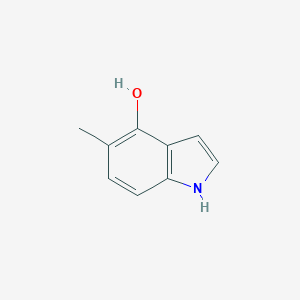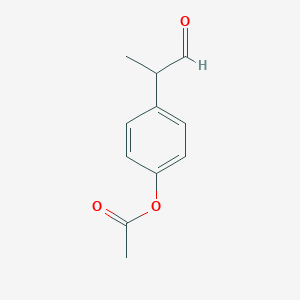
4-(1-Oxopropan-2-yl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Oxopropan-2-yl)phenyl acetate, also known as OPAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-(1-Oxopropan-2-yl)phenyl acetate is not fully understood. However, it is believed that 4-(1-Oxopropan-2-yl)phenyl acetate exerts its effects by modulating the activity of various enzymes and receptors in the body. For example, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This could explain why 4-(1-Oxopropan-2-yl)phenyl acetate has been found to have anti-cancer properties.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer and neurological effects, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to have other biochemical and physiological effects. For example, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This could explain why 4-(1-Oxopropan-2-yl)phenyl acetate has been found to have potential applications in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(1-Oxopropan-2-yl)phenyl acetate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to have a relatively low toxicity profile, making it safe to use in lab experiments.
However, there are also some limitations to using 4-(1-Oxopropan-2-yl)phenyl acetate in lab experiments. For example, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to be unstable in aqueous solutions, which could limit its use in certain experiments. Additionally, the mechanism of action of 4-(1-Oxopropan-2-yl)phenyl acetate is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-(1-Oxopropan-2-yl)phenyl acetate. One area of research could focus on further elucidating the mechanism of action of 4-(1-Oxopropan-2-yl)phenyl acetate. This could help to identify new potential therapeutic targets for the compound.
Another potential area of research could focus on developing new synthetic methods for 4-(1-Oxopropan-2-yl)phenyl acetate. This could help to improve the yield and purity of the compound, making it more accessible for research purposes.
Finally, there is potential for research on the use of 4-(1-Oxopropan-2-yl)phenyl acetate in combination with other compounds. For example, 4-(1-Oxopropan-2-yl)phenyl acetate has been found to synergize with other anti-cancer drugs, suggesting that it could be used in combination therapies to enhance their effectiveness.
Synthesemethoden
The synthesis of 4-(1-Oxopropan-2-yl)phenyl acetate involves the reaction of 4-hydroxyacetophenone with isobutyryl chloride in the presence of a base. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of the product is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
4-(1-Oxopropan-2-yl)phenyl acetate has been found to have various applications in scientific research. One of the most significant applications is in the field of cancer research. 4-(1-Oxopropan-2-yl)phenyl acetate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis, a process of programmed cell death, in cancer cells. This makes 4-(1-Oxopropan-2-yl)phenyl acetate a potential candidate for the development of cancer therapies.
Another potential application of 4-(1-Oxopropan-2-yl)phenyl acetate is in the field of neuroscience. 4-(1-Oxopropan-2-yl)phenyl acetate has been found to modulate the activity of GABA receptors, which are involved in the inhibition of neuronal activity. This makes 4-(1-Oxopropan-2-yl)phenyl acetate a potential candidate for the development of drugs that target GABA receptors and could be used to treat various neurological disorders.
Eigenschaften
CAS-Nummer |
174150-71-1 |
|---|---|
Produktname |
4-(1-Oxopropan-2-yl)phenyl acetate |
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
[4-(1-oxopropan-2-yl)phenyl] acetate |
InChI |
InChI=1S/C11H12O3/c1-8(7-12)10-3-5-11(6-4-10)14-9(2)13/h3-8H,1-2H3 |
InChI-Schlüssel |
OWNQQWXXQWKXDM-UHFFFAOYSA-N |
SMILES |
CC(C=O)C1=CC=C(C=C1)OC(=O)C |
Kanonische SMILES |
CC(C=O)C1=CC=C(C=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Diazaspiro[3.4]octane](/img/structure/B170100.png)
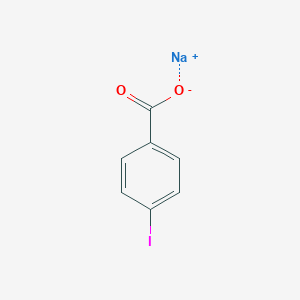
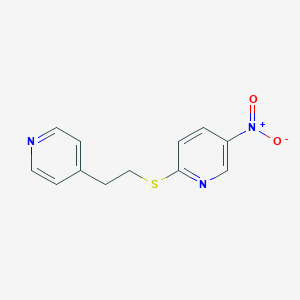
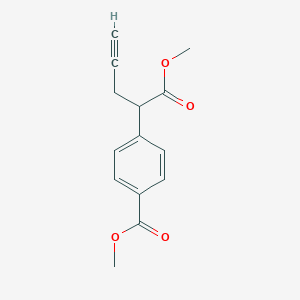

![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)
![[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B170111.png)
